4-(4-Iodophenyl)pyridine
Overview
Description
4-(4-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8IN. It consists of a pyridine ring substituted with an iodophenyl group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Iodophenyl)pyridine can be synthesized through various methods. One common approach involves the iodination of 4-phenylpyridine using iodine and an oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where 4-bromophenylpyridine is reacted with an arylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Iodophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, terminal alkyne, and base (e.g., triethylamine).
Major Products Formed:
Substituted Pyridines: Various functional groups can be introduced at the iodine position.
Biaryl Compounds: Formed through coupling reactions with arylboronic acids.
Scientific Research Applications
4-(4-Iodophenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .
Comparison with Similar Compounds
2-Iodopyridine: Similar structure but with the iodine atom at the second position.
3-Iodopyridine: Iodine atom at the third position.
4-Iodophenyl Compounds: Includes compounds like 4-iodophenol and 4-iodobenzoic acid
Uniqueness: 4-(4-Iodophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various synthetic applications and a subject of ongoing research .
Properties
IUPAC Name |
4-(4-iodophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXJNRYHGQJHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699169 | |
Record name | 4-(4-Iodophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83420-59-1 | |
Record name | 4-(4-Iodophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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